molecular formula C19H20N2OS B14593779 1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole CAS No. 60628-05-9

1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole

Cat. No.: B14593779
CAS No.: 60628-05-9
M. Wt: 324.4 g/mol
InChI Key: USNSHTCXHHWIOK-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole is a chemical compound with the molecular formula C₁₉H₂₀N₂OS It is a member of the pyrazole family, characterized by a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-3,5-diphenyl-1H-pyrazole with 2-(methylsulfanyl)ethanol under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature and solvent, can be optimized to achieve higher yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the 2-(methylsulfanyl)ethoxy group, making it less versatile in certain reactions.

    4-(Methylsulfanyl)phenylpyrazole: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

Uniqueness

1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole is unique due to the presence of the 2-(methylsulfanyl)ethoxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60628-05-9

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

1-methyl-4-(2-methylsulfanylethoxy)-3,5-diphenylpyrazole

InChI

InChI=1S/C19H20N2OS/c1-21-18(16-11-7-4-8-12-16)19(22-13-14-23-2)17(20-21)15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3

InChI Key

USNSHTCXHHWIOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCCSC)C3=CC=CC=C3

Origin of Product

United States

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